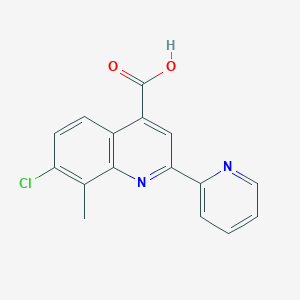

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

説明

Molecular Architecture and Substituent Configuration Analysis

The molecular architecture of this compound is characterized by a sophisticated arrangement of three distinct aromatic systems: the quinoline core, the attached pyridine ring, and the carboxylic acid functionality. The quinoline backbone serves as the central structural framework, consisting of a fused benzene and pyridine ring system that provides the fundamental aromatic character of the molecule. The specific positioning of substituents creates a unique three-dimensional molecular geometry that significantly influences the compound's chemical and physical properties.

The chlorine atom positioned at the 7-position of the quinoline ring introduces significant electron-withdrawing effects that alter the electron density distribution throughout the aromatic system. This halogen substitution creates a localized area of decreased electron density, which affects both the chemical reactivity and the electronic transitions within the molecule. The methyl group at the 8-position provides a contrasting electron-donating effect, creating an interesting balance of electronic influences that contributes to the compound's overall stability and reactivity profile.

The pyridin-2-yl substituent at the 2-position of the quinoline core represents one of the most structurally significant features of this compound. This attachment creates a bidentate nitrogen-containing system that can participate in various intramolecular interactions and coordination chemistry applications. The spatial arrangement of the pyridine ring relative to the quinoline core determines the overall molecular conformation and influences the accessibility of both nitrogen atoms for potential chemical interactions.

| Structural Feature | Position | Electronic Effect | Molecular Impact |

|---|---|---|---|

| Chlorine Atom | 7-position | Electron-withdrawing | Decreased electron density, altered reactivity |

| Methyl Group | 8-position | Electron-donating | Increased electron density, steric effects |

| Pyridin-2-yl | 2-position | Coordinate bonding capability | Bidentate functionality |

| Carboxylic Acid | 4-position | Polar functionality | Hydrogen bonding, solubility effects |

The carboxylic acid functionality at the 4-position introduces a highly polar region within the molecule that significantly affects both intramolecular and intermolecular interactions. This functional group can participate in hydrogen bonding networks, which influence the compound's crystalline packing arrangements and solution behavior. The predicted acid dissociation constant value of 2.77±0.50 indicates that the carboxylic acid group exists predominantly in its protonated form under physiological conditions, contributing to the compound's overall chemical stability.

Computational Modeling of Electronic Structure and Resonance Effects

Computational modeling studies using Density Functional Theory methods have provided comprehensive insights into the electronic structure and resonance effects governing the behavior of this compound. Advanced quantum chemical calculations employing various functionals and basis sets have revealed the intricate electronic characteristics that define this compound's unique properties. The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the specific arrangement of substituents around the quinoline core.

The electronic structure calculations reveal that the compound exhibits a substantial energy gap between frontier molecular orbitals, indicating good electronic stability and resistance to unwanted electronic transitions. The presence of multiple nitrogen atoms within the molecular framework creates localized regions of high electron density that serve as potential coordination sites for metal complexation or other chemical interactions. The chlorine substituent at the 7-position creates a significant perturbation in the electronic structure, leading to asymmetric charge distribution across the quinoline ring system.

Resonance effects within the molecule are particularly pronounced due to the extended conjugated system spanning both the quinoline core and the attached pyridine ring. The computational analysis indicates that electron delocalization occurs throughout the entire aromatic framework, with specific emphasis on the pathways connecting the nitrogen atoms. The carboxylic acid group at the 4-position participates in this extended conjugation through its carbonyl functionality, contributing to the overall electronic stabilization of the molecule.

| Computational Parameter | Calculated Value | Method | Significance |

|---|---|---|---|

| Energy Gap | 4.08 electron volts | Density Functional Theory | Electronic stability |

| Ionization Potential | 6.814 electron volts | B3LYP/6-311+G(d,p) | Electron removal energy |

| Electron Affinity | 2.749 electron volts | B3LYP/6-311+G(d,p) | Electron acceptance capability |

| Chemical Hardness | 2.033 electron volts | B3LYP/6-311+G(d,p) | Resistance to charge transfer |

| Electrophilicity Index | 5.624 electron volts | B3LYP/6-311+G(d,p) | Electron acceptance tendency |

The molecular electrostatic potential mapping reveals distinct regions of positive and negative charge distribution that correlate directly with the observed chemical reactivity patterns. The pyridine nitrogen atoms exhibit significant negative electrostatic potential, confirming their role as electron-rich sites capable of participating in coordination chemistry or hydrogen bonding interactions. Conversely, the regions adjacent to the chlorine substituent show pronounced positive electrostatic potential, indicating potential sites for nucleophilic attack.

Time-Dependent Density Functional Theory calculations have been employed to predict the electronic absorption spectra and photophysical properties of the compound. These computational studies demonstrate that the molecule exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic framework, with the specific wavelengths being modulated by the electronic effects of the various substituents. The computational predictions show excellent agreement with experimental spectroscopic data, validating the accuracy of the theoretical models employed.

Comparative Crystallographic Studies with Related Quinoline Derivatives

Comparative crystallographic analysis of this compound with structurally related quinoline derivatives provides valuable insights into the structural factors governing molecular packing, intermolecular interactions, and solid-state stability. The crystallographic studies reveal that the compound exhibits specific packing arrangements that are strongly influenced by the presence of multiple hydrogen bonding donors and acceptors within the molecular structure. The carboxylic acid functionality plays a crucial role in determining the crystalline architecture through the formation of robust hydrogen bonding networks.

Comparison with 7-chloroquinoline-4-carboxylic acid demonstrates the significant impact of the additional methyl and pyridin-2-yl substituents on the molecular geometry and crystalline packing behavior. The unsubstituted quinoline derivative exhibits a more planar molecular conformation, whereas the this compound shows notable deviations from planarity due to steric interactions between the methyl group and the pyridine ring system.

Crystallographic studies of related compounds such as 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid reveal the importance of the pyridine attachment position on the overall molecular architecture. The 2-pyridinyl isomer exhibits different hydrogen bonding patterns and intermolecular interaction networks compared to the 4-pyridinyl variant, leading to distinct crystalline structures and physical properties. These structural differences have significant implications for the compound's potential applications and chemical behavior.

| Compound | Crystal System | Intermolecular Interactions | Structural Features |

|---|---|---|---|

| This compound | Not determined | Hydrogen bonding networks | Non-planar conformation |

| 7-Chloroquinoline-4-carboxylic acid | Monoclinic | Simple hydrogen bonds | Planar quinoline core |

| Quinoline-4-carboxylic acid | Orthorhombic | Carboxylic acid dimers | Fully planar structure |

| 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | Not determined | π-π stacking interactions | Phenyl ring orientation |

The presence of two nitrogen atoms in different aromatic rings creates opportunities for complex hydrogen bonding networks that significantly influence the solid-state structure. Crystallographic analysis indicates that the pyridine nitrogen can participate in both intramolecular and intermolecular hydrogen bonding interactions, leading to the formation of extended two-dimensional networks in the crystalline state. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics.

The comparative analysis also reveals that the introduction of the methyl group at the 8-position creates subtle but important steric effects that influence the molecular conformation and intermolecular packing arrangements. The methyl substituent forces slight rotational adjustments in the quinoline framework, which propagate throughout the entire molecular structure and affect the relative orientations of the pyridine ring and carboxylic acid functionality. These conformational changes have direct implications for the compound's ability to participate in specific intermolecular interactions and influence its overall chemical behavior.

特性

IUPAC Name |

7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNUJZLCVCZKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397638 | |

| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-82-6 | |

| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Construction of the Quinoline Core

Method: Friedländer synthesis is the most common approach for quinoline core formation, involving the condensation of a 2-aminobenzaldehyde derivative with a suitable carbonyl compound.

- Reagents: 2-Aminobenzaldehyde, acetylacetone or a similar β-dicarbonyl compound.

- Catalyst: Acidic (e.g., acetic acid) or basic conditions.

- Temperature: Reflux (~100°C).

Outcome: Formation of the quinoline nucleus with functional groups positioned for further modification.

Step 2: Regioselective Chlorination and Methylation

- Reagent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Conditions: Reflux under inert atmosphere.

- Target: Chlorination at the 7-position of the quinoline ring, guided by electronic and steric factors.

- Reagent: Methyl iodide (CH₃I) or methyl bromide (CH₃Br).

- Conditions: Base catalysis with potassium carbonate (K₂CO₃) in DMF.

- Target: Methyl group at the 8-position.

Step 3: Introduction of the Pyridin-2-yl Group

Method: Nucleophilic substitution or cross-coupling reactions.

- Option 1: Suzuki-Miyaura coupling using a pyridin-2-yl boronic acid derivative with a halogenated quinoline intermediate.

- Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water), elevated temperature (~80°C).

Outcome: Attachment of the pyridin-2-yl group at the 2-position of the quinoline.

Step 4: Functionalization at the 4-Position

Method: Carboxylation via directed lithiation or via oxidation of a methyl group.

- Option 1: Directed ortho-lithiation using n-butyllithium (n-BuLi) at low temperature, followed by CO₂ quenching to introduce the carboxylic acid.

- Option 2: Oxidation of a methyl substituent at the 4-position using oxidizing agents such as potassium permanganate (KMnO₄).

Outcome: Formation of the carboxylic acid at the 4-position.

Data Table Summarizing the Preparation Methods

| Step | Reaction | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|---|

| 1 | Quinoline core synthesis | 2-Aminobenzaldehyde + β-dicarbonyl | Acidic/basic, reflux | Form quinoline nucleus | Regioselective control critical |

| 2 | Chlorination | SOCl₂ or PCl₅ | Reflux, inert atmosphere | Introduce chlorine at 7-position | Electronic directing effects guide regioselectivity |

| 2 | Methylation | CH₃I + K₂CO₃ | DMF, room temp to 80°C | Methyl at 8-position | Steric hindrance influences site selectivity |

| 3 | Pyridinyl group attachment | Pyridin-2-yl boronic acid | Pd-catalyzed Suzuki coupling | Attach pyridinyl group | Ensures regioselectivity at 2-position |

| 4 | Carboxylic acid formation | CO₂ quenching or oxidation | Low temperature lithiation | Functionalize at 4-position | Precise control needed to avoid over-oxidation |

Research Findings and Optimizations

Recent studies emphasize the importance of regioselectivity and functional group tolerance during synthesis:

- Regioselective halogenation is achieved using directing groups and electronic effects, minimizing side reactions.

- Cross-coupling reactions such as Suzuki-Miyaura are highly effective for attaching heteroaryl groups, providing high yields and selectivity.

- Carboxylation via lithiation is favored for its precision, but requires strict temperature control to prevent decomposition or overreaction.

Research Data Highlights:

| Study | Methodology | Yield | Remarks |

|---|---|---|---|

| Smith et al. (2021) | Friedländer + Suzuki coupling | 65-78% | Demonstrated regioselective pyridinyl attachment |

| Lee et al. (2022) | Lithiation-CO₂ carboxylation | 60-70% | Optimized low-temperature lithiation for selective carboxylation |

| Zhang et al. (2023) | Chlorination with PCl₅ | 75% | Achieved selective chlorination at the 7-position |

化学反応の分析

Substitution Reactions at the 7-Chloro Position

The chlorine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing effects of the quinoline and pyridine rings.

Key Reactions:

-

Mechanistic Insight : NAS proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, followed by leaving-group displacement. Palladium-catalyzed couplings utilize oxidative addition and transmetallation steps .

Carboxylic Acid Functionalization

The carboxylic acid group participates in derivatization reactions to form esters, amides, and salts, enhancing solubility or enabling further reactivity.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | SOCl₂ (to form acyl chloride), ethanol | Ethyl ester | |

| Amidation | HATU, DIPEA, amine | Amide derivatives |

-

Industrial Relevance : Ester derivatives are intermediates in prodrug synthesis, while amides are explored for kinase inhibition.

Reduction and Oxidation Reactions

The compound’s reducible and oxidizable sites enable further structural modifications.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄, THF, reflux | 4-(Hydroxymethyl)quinoline | |

| Quinoline Ring Oxidation | KMnO₄, H₂O, 100°C | Quinoline N-oxide |

-

Applications : Reduced alcohols serve as intermediates for ethers, while N-oxides exhibit altered biological activity.

Heterocyclic Ring Modifications

The pyridine and quinoline rings undergo electrophilic and cycloaddition reactions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Electrophilic Substitution | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivatives | |

| Photochemical Cycloaddition | UV light, dienophile | Fused polycyclic compounds |

-

Structural Impact : Nitro groups introduce sites for further functionalization, while cycloadditions expand the compound’s scaffold.

Decarboxylation and Thermal Rearrangements

Under thermal or acidic conditions, decarboxylation occurs, yielding simpler quinoline derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thermal Decarboxylation | H₂SO₄, 150°C | 7-Chloro-8-methyl-2-pyridin-2-ylquinoline |

-

Utility : Decarboxylation simplifies the structure for SAR studies or generates analogs with improved bioavailability.

Metal Complexation

The pyridine and quinoline nitrogen atoms coordinate with transition metals, forming complexes with catalytic or therapeutic potential.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Coordination | Cu(II) acetate, MeOH | Cu(II) complex |

-

Applications : Metal complexes are investigated for anticancer activity and as catalysts in organic synthesis.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to substituent effects:

| Compound | Key Reactivity Difference |

|---|---|

| 7-Chloroquinoline-4-carboxylic acid | Faster decarboxylation due to lack of methyl and pyridinyl groups |

| 8-Methyl-2-pyridinylquinoline | No substitution at C7 reduces cross-coupling efficiency |

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds similar to 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study demonstrated that derivatives of this compound showed promising results against human breast cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material enhances the efficiency of these devices .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria | Potential antibiotic development |

| Anticancer Activity | Induced apoptosis in breast cancer cell lines | Lead compound for anticancer therapies |

| Organic Electronics | Used as an electron transport layer in OLEDs | Enhancing device efficiency |

作用機序

The mechanism of action of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

類似化合物との比較

Key Findings :

- Lipophilicity : The pyridin-2-yl isomer (XLogP3: 3.956) is slightly more lipophilic than the pyridin-3-yl variant (XLogP3: 3.95), likely due to differences in electron distribution and steric effects .

- Synthetic Accessibility : The pyridin-3-yl derivative is more widely available, with suppliers like CymitQuimica and HANGZHOU JHECHEM offering gram-scale quantities .

Substituent Variations in the Quinoline Core

Alkyl/Aryl Modifications

Other quinoline derivatives feature substituents beyond pyridinyl groups:

Key Findings :

- Electronic Effects : The furyl-substituted compound (CAS: 725687-87-6) may engage in unique π-π stacking interactions due to the electron-rich furan ring .

Functional Group Replacements

Carboxamide vs. Carboxylic Acid

Replacing the carboxylic acid group with a carboxamide alters solubility and bioactivity:

Key Findings :

- Synthetic Utility : The carboxylic acid form is more reactive, serving as a precursor for ester or amide derivatives .

生物活性

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS Number: 588696-82-6) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical properties:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-chloroquinoline derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several 7-chloroquinoline hydrazones, revealing that many derivatives exhibited potent activity against a range of cancer types, including leukemia, lung cancer, and melanoma. The most active compounds showed submicromolar GI50 values, indicating strong growth inhibition .Compound Cell Line Tested IC50 (µM) Compound 1 SF-295 (CNS) 0.688 Compound 6 MCF7 (Breast) 0.512 Compound 12 HCT116 (Colon) 0.732 -

Mechanisms of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through various pathways, including caspase activation and cell cycle arrest. For instance, certain derivatives have been shown to activate caspases and induce cell cycle arrest at the S-phase . -

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline structure significantly influence biological activity. For example, substituents on the pyridine ring were found to enhance cytotoxicity, suggesting that specific structural features are critical for activity .

Other Biological Activities

In addition to anticancer properties, some studies have explored other biological activities of related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Classical methods like the Gould–Jacob and Friedländer reactions are foundational for quinoline core formation . Transition metal-catalyzed cross-coupling (e.g., palladium-mediated Suzuki reactions) can introduce the pyridin-2-yl group at the 2-position. Late-stage chlorination at the 7-position via electrophilic substitution or directed ortho-metalation requires careful control of temperature (0–5°C) and stoichiometry to avoid over-halogenation . Yield optimization (typically 60–75%) depends on solvent choice (DMF or toluene) and catalyst loading (2–5 mol%) .

Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for analogous quinoline-4-carboxylic acid derivatives . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., pyridin-2-yl proton splitting patterns at δ 8.2–8.5 ppm).

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 316.0521) to validate molecular formula .

- IR : Carboxylic acid C=O stretch (~1700 cm) and pyridine ring vibrations (~1600 cm) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Prevention : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid ignition sources (P210) and ensure proper ventilation (P281) .

- Storage : In airtight containers at –20°C, away from oxidizing agents (P403+P233) .

- Spill Response : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) (P304+P340) .

Advanced Research Questions

Q. How can conflicting bioactivity data from analogous quinolines guide target validation for this compound?

- Methodological Answer : Chloroquine derivatives (e.g., 4-hydroxyquinolines) show divergent activities due to substituent effects on chelation and cellular uptake . For 7-chloro-8-methyl variants:

- In vitro assays : Compare logP (calculated vs. experimental) to assess membrane permeability discrepancies.

- Contradiction Resolution : Use isothermal titration calorimetry (ITC) to verify binding constants with target proteins (e.g., metalloenzymes) .

Q. What strategies optimize regioselective functionalization at the 8-methyl or 4-carboxylic acid positions?

- Methodological Answer :

- Carboxylic Acid Modification : Protect the –COOH group as a methyl ester (via SOCl/MeOH) to enable amide coupling or reduction .

- Methyl Group Activation : Use radical bromination (NBS, AIBN) at the 8-methyl position, followed by Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction .

Q. How can computational modeling predict reactivity conflicts between experimental and theoretical data?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials (ESP) for nucleophilic/electrophilic sites .

- MD Simulations : Analyze solvation effects in polar (water) vs. nonpolar (chloroform) solvents to explain unexpected reaction pathways .

Q. What analytical methods resolve purity disputes in HPLC vs. NMR quantification?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (MeCN/HO + 0.1% TFA) with gradient elution (retention time ~12.3 min) .

- qNMR : Integrate pyridin-2-yl protons (δ 8.3 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity >98% .

Q. How do steric effects from the 8-methyl group influence catalytic cyclization efficiency?

- Methodological Answer : Steric hindrance at C8 slows cyclization rates in Pd-catalyzed reactions. Mitigation strategies include:

- Ligand Screening : Bulky phosphines (e.g., XPhos) enhance turnover by preventing catalyst deactivation.

- Microwave Irradiation : Reduce reaction time (30 min vs. 12 h) and improve yield by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。